molecular formula C13H17F2N5 B11733818 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B11733818
M. Wt: 281.30 g/mol
InChI Key: NTFGHPXMNYQTKU-UHFFFAOYSA-N
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Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyrazole ring, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, which is then subjected to a series of reactions including nucleophilic substitution and amination to introduce the difluoromethyl and amine groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the difluoromethyl group, potentially converting it into a methyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products:

  • Oxidized derivatives of the pyrazole ring.
  • Reduced forms with modified difluoromethyl groups.
  • Substituted derivatives with various functional groups attached to the amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly as a candidate for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    1-(difluoromethyl)-1H-pyrazol-3-amine:

Uniqueness: N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(difluoromethyl)-1H-pyrazol-3-amine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the cyclopentyl and difluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H17F2N5

Molecular Weight

281.30 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(difluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C13H17F2N5/c14-13(15)19-6-5-12(18-19)16-7-10-8-17-20(9-10)11-3-1-2-4-11/h5-6,8-9,11,13H,1-4,7H2,(H,16,18)

InChI Key

NTFGHPXMNYQTKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)CNC3=NN(C=C3)C(F)F

Origin of Product

United States

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